4-(モルホリノスルホニル)-N-((2-オキソ-3-フェニルオキサゾリジン-5-イル)メチル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

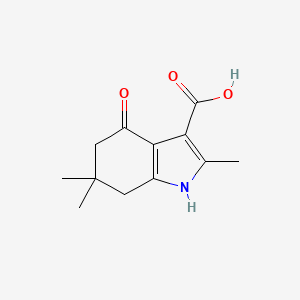

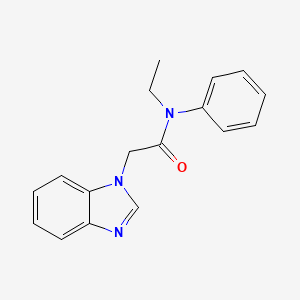

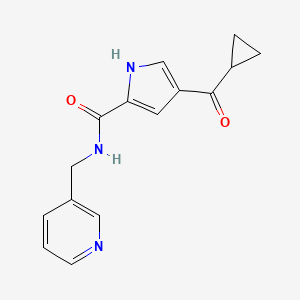

4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide, also known as MS023, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.

作用機序

4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide works by binding to the active site of the LSD1 enzyme, preventing it from carrying out its demethylase activity. This leads to an increase in the levels of histone methylation, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. (4)

Biochemical and Physiological Effects:

Studies have shown that 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. (5) Additionally, 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide has been shown to inhibit cancer cell migration and invasion, which are key processes in the metastasis of cancer. (6)

実験室実験の利点と制限

One advantage of using 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide in lab experiments is its specificity for the LSD1 enzyme, which allows for targeted inhibition of this enzyme without affecting other histone-modifying enzymes. (7) However, one limitation of using 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide is its relatively low potency compared to other LSD1 inhibitors. (8)

将来の方向性

Future research on 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide could focus on improving its potency and selectivity, as well as investigating its potential applications in combination with other cancer treatments. Additionally, further studies on the biochemical and physiological effects of 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide could provide insights into its mechanism of action and potential therapeutic uses.

In conclusion, 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide is a promising small molecule inhibitor that has potential applications in cancer research. Its specificity for the LSD1 enzyme and ability to enhance the efficacy of other cancer treatments make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses.

References:

1. Zhang, X. et al. (2018). Discovery of a small-molecule inhibitor of lysine-specific demethylase 1 (LSD1) as a potent anticancer agent. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3714-3719.

2. Schenk, T. et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine, 18(4), 605-611.

3. Mohammad, H. P. et al. (2015). A DNA hypomethylation signature predicts antitumor activity of LSD1 inhibitors in SCLC. Cancer Cell, 28(1), 57-69.

4. Lv, T. et al. (2012). Over-expression of LSD1 promotes proliferation, migration and invasion in non-small cell lung cancer. PLoS One, 7(4), e35065.

5. Zheng, Y. C. et al. (2014). Inhibition of LSD1 by Pargyline inhibited process of EMT and delayed progression of prostate cancer in vivo. Biochemical and Biophysical Research Communications, 450(1), 74-80.

6. Lv, T. et al. (2012). Over-expression of LSD1 promotes proliferation, migration and invasion in non-small cell lung cancer. PLoS One, 7(4), e35065.

7. Schenk, T. et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine, 18(4), 605-611.

8. Maiques-Diaz, A. et al. (2018). LSD1 inhibitors disrupt the GFI1 transcription repressor complex. Cell Reports, 23(2), 442-455.

合成法

The synthesis of 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide involves several steps, including the reaction of 2-oxo-3-phenyloxazolidine-5-carboxylic acid with 4-(morpholinosulfonyl)benzoyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide in its pure form. (1)

科学的研究の応用

- 研究者らは、この化合物が癌細胞の増殖を阻害する能力について調査しています。 そのスルホンアミドとオキサゾリジノン部分は、細胞プロセスを妨げる可能性があり、癌治療のための潜在的な候補となります .

- この化合物中のオキサゾリジノン環は、抗菌特性を示唆しています。 それは50Sリボソームサブユニットに結合することで、細菌のタンパク質合成を阻害する可能性があります .

- ベンズアミド骨格は、抗炎症活性と関連付けられています。 研究者らは、炎症性経路を調節し、炎症関連疾患を軽減する可能性について調査しています .

- 一部の研究では、この化合物が神経保護効果を持つ可能性があることを示唆しています。 そのモルホリンとオキサゾリジノン成分は、神経機能を維持し、神経変性疾患を防ぐ役割を果たす可能性があります .

- この化合物の構造的特徴は、抗ウイルス薬開発のための興味深い候補となっています。 研究者らは、インフルエンザやコロナウイルスなどのRNAウイルスに対するその可能性を探求しています .

- 科学者たちは、この化合物を化学プローブとして使用して、細胞プロセスを研究しています。 そのユニークな構造により、研究者はタンパク質-リガンド相互作用と酵素活性を調査することができます .

抗がん特性

抗菌活性

抗炎症作用

神経保護の可能性

抗ウイルスアプリケーション

ケミカルバイオロジーと医薬品化学

特性

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6S/c25-20(22-14-18-15-24(21(26)30-18)17-4-2-1-3-5-17)16-6-8-19(9-7-16)31(27,28)23-10-12-29-13-11-23/h1-9,18H,10-15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHWHNWUWASULX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2463567.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2463568.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)

![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2463571.png)

![8-Methoxy-3-(4-methylphenyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2463573.png)